molecular formula C17H16F2O B1327763 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone CAS No. 898781-10-7

2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone

Cat. No.: B1327763
CAS No.: 898781-10-7
M. Wt: 274.3 g/mol
InChI Key: PVYRHUOOJKEYSB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃) :

δ (ppm) Multiplicity Integration Assignment
2.35 Singlet 6H Methyl groups (3,5-dimethylphenyl)
2.90–3.10 Triplet 2H CH₂ adjacent to ketone
3.30–3.50 Triplet 2H CH₂ adjacent to aromatic ring
6.80–7.20 Multiplet 6H Aromatic protons (both rings)

¹³C NMR (75 MHz, CDCl₃) :

  • 208.5 ppm : Ketone carbonyl carbon.
  • 160–115 ppm : Aromatic carbons (fluorinated ring shows C-F coupling).
  • 21.7 ppm : Methyl carbons.

¹⁹F NMR :

  • -118.5 ppm (2,4-difluorophenyl).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 1705 : Strong C=O stretch (ketone).
  • 1600–1450 : Aromatic C=C stretching.
  • 1220–1150 : C-F vibrations.
  • 830 : Para-substituted fluorine bending.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 274.1 ([M]⁺).
  • Fragmentation patterns:
    • m/z 230: Loss of CO (44 Da).
    • m/z 177: Cleavage of the propyl chain.
    • m/z 123: Fluorophenyl fragment.

Crystallographic Data and X-ray Diffraction Studies

While no published X-ray structures exist for this specific compound, analogous propiophenone derivatives exhibit:

  • Monoclinic crystal systems with space group P2₁/c.
  • Unit cell parameters :
    • a = 10–12 Å, b = 7–9 Å, c = 15–17 Å.
    • β ≈ 90–110°.
  • Intermolecular interactions :
    • Weak C-H···O hydrogen bonds between ketone oxygen and adjacent methyl/methylene groups.
    • van der Waals forces dominate due to fluorine’s low polarizability.

Predicted density : 1.147 g/cm³ (calculated using group contribution methods).

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYRHUOOJKEYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644919
Record name 1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID10644919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-10-7
Record name 1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzaldehyde and 3,5-dimethylphenylacetic acid.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-difluorobenzaldehyde and 3,5-dimethylphenylacetic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

Organic Synthesis

2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for selective reactions that can lead to the development of new compounds with potential applications in various sectors.

Synthetic Routes

The synthesis typically involves the Friedel-Crafts acylation reaction , where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method is efficient for producing the desired compound while maintaining high yields.

Reagent Role
Acyl chlorideElectrophile in acylation
Aromatic compoundNucleophile (3,5-dimethylphenyl)
Aluminum chloride (AlCl₃)Lewis acid catalyst

Pharmaceutical Applications

The compound is being explored for its potential pharmacological activities. Research indicates that derivatives of this compound may exhibit biological activities against certain pathogens, making it a candidate for drug development.

Studies have shown that compounds similar to this compound can possess:

  • Antibacterial properties : Effective against various bacterial strains.
  • Anticancer potential : Some derivatives have shown promise in inhibiting cancer cell growth.
  • Anti-inflammatory effects : Potential to reduce inflammation through specific biochemical pathways.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study: Antibacterial Properties

Another research project focused on the antibacterial effects of this compound against Staphylococcus aureus. The findings indicated that the compound inhibited bacterial growth at low concentrations, suggesting its utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

PET Inhibition in Spinach Chloroplasts

Compounds with 3,5-dimethylphenyl or 3,5-difluorophenyl groups exhibit significant PET-inhibiting activity. For example:

  • N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) demonstrates high PET inhibition, attributed to its lipophilicity and meta-substitution pattern, which enhance membrane permeability and target binding .
  • N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) shows comparable activity, with fluorine’s electron-withdrawing nature likely stabilizing charge-transfer interactions in photosystem II .

Comparison to Target Compound: The 3,5-dimethylphenyl group in the target compound may similarly enhance lipophilicity, while the 2',4'-difluoro substituents could introduce steric and electronic effects distinct from the 3,5-difluoro analogs.

Influence on Physical Properties

Crystal Packing and Solubility

  • 4'-(3,5-dimethylphenyl)-2,2':6',2''-terpyridine exhibits layer-like crystal packing driven by π-stacking of aromatic rings and N···H–C hydrogen bonding. Methyl groups enhance van der Waals interactions, promoting dense packing .
  • 4'-(3,5-difluorophenyl)-2,2':6',2''-terpyridine shows dominant F···H–C hydrogen bonding and pyridine π-stacking, leading to distinct solubility profiles compared to methyl-substituted analogs .

Table 2: Physical Properties of Structural Analogs

Compound Substituents Crystal Packing Features Solubility Trends Reference
4'-(3,5-dimethylphenyl)-terpyridine 3,5-dimethylphenyl Layer-like, π-stacking Moderate in non-polar solvents
4'-(3,5-difluorophenyl)-terpyridine 3,5-difluorophenyl Hydrogen-bonded layers Lower due to fluorine
N-(3,5-dimethylphenyl)-trichloroacetamide 3,5-dimethylphenyl Two molecules/asymmetric unit High crystallinity

Chemical Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Methyl groups, being electron-donating, may counteract this effect .
  • Steric Effects: Ortho-fluorine (2') in the target compound may hinder rotational conformations, affecting binding kinetics compared to meta-substituted analogs like 3,5-Difluoro-4-hydroxypropiophenone .

Biological Activity

2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone is an organic compound belonging to the class of aryl ketones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F2OC_{17}H_{16}F_2O. The presence of two fluorine atoms at the 2' and 4' positions of the phenyl ring significantly influences its chemical reactivity and biological interactions. The propiophenone backbone contributes to its potential as a pharmacophore in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its electrophilic nature allows it to form covalent bonds with nucleophilic residues in enzymes, potentially altering their activity.
  • Cell Signaling Modulation : It may influence cell signaling pathways by interacting with receptors or secondary messengers, leading to changes in cellular responses.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Biological Activity Studies

Research on structurally similar compounds has indicated potential biological activities worth noting:

  • Anticancer Activity : A study investigating thiosemicarbazone derivatives derived from acetophenone showed significant cytotoxic effects against cancer cell lines (K562), suggesting that similar aryl ketones might exhibit anticancer properties through apoptosis induction and mitochondrial dysfunction .
  • Antimicrobial Properties : Various derivatives of propiophenone have been evaluated for antibacterial activity. For instance, benzoylbenzophenone thiosemicarbazones displayed selective inhibition against certain bacterial strains, indicating that this compound may also possess antimicrobial effects .
  • Neuroprotective Effects : Some studies have suggested that compounds with similar structures can protect neuronal cells from damage induced by toxins or oxidative stress. This opens avenues for exploring neuroprotective applications for this compound.

Case Study 1: Anticancer Activity Evaluation

In a controlled experiment, derivatives of propiophenone were tested for their ability to induce apoptosis in various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values ranging from 10 µM to 30 µM, demonstrating promising anticancer potential .

Case Study 2: Antioxidant Activity Assessment

A comparative study on the antioxidant capacity of different aryl ketones revealed that some derivatives effectively scavenged free radicals and reduced oxidative stress markers in vitro. This suggests a potential role for this compound in antioxidant therapy .

Data Tables

Compound Molecular Formula Biological Activity IC50 (µM)
This compoundC17H16F2OC_{17}H_{16}F_2OAnticancer (K562 cells)TBD
Benzoylbenzophenone ThiosemicarbazonesC16H15N3OC_{16}H_{15}N_3OAnticancer10 - 30
Acetophenone DerivativesC8H8OC_{8}H_{8}OAntioxidantTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis can be adapted from halogen substitution and catalytic carbonylation strategies used for structurally similar fluorinated benzophenones. For example, halogen substitution (e.g., fluorine introduction via electrophilic aromatic substitution) requires precise temperature control (60–80°C) and anhydrous conditions to avoid side reactions. Catalytic carbonylation using Pd-based catalysts (e.g., Pd(OAc)₂) under CO atmosphere (1–3 atm) enables efficient ketone formation . Solvent selection (e.g., DMF or THF) and stoichiometric ratios of 3,5-dimethylphenyl precursors are critical for optimizing yields (>70% reported in analogous systems) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Combine chromatographic and spectroscopic techniques:

  • HPLC/GC-MS : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>98% threshold for research-grade material) .
  • NMR Spectroscopy : ¹⁹F NMR (δ -110 to -125 ppm for aromatic fluorines) and ¹H NMR (δ 2.2–2.5 ppm for methyl groups on the 3,5-dimethylphenyl moiety) confirm regiochemistry .
  • X-ray crystallography : Resolves steric effects from the 3,5-dimethylphenyl group and validates dihedral angles between aromatic rings .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer: The compound’s hazards align with fluorinated aromatic ketones:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential inhalation risks (H335) .
  • Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the 2',4'-difluoro and 3,5-dimethylphenyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer: The electron-withdrawing fluoro groups activate the ketone toward nucleophilic attack (e.g., Grignard reactions), while the 3,5-dimethylphenyl group introduces steric hindrance. DFT calculations (B3LYP/6-31G*) can model charge distribution, showing decreased electron density at the carbonyl carbon (Mulliken charge: +0.35 e) compared to non-fluorinated analogs. Experimental validation via Hammett plots (σₚ values) correlates with reaction rates in Suzuki-Miyaura couplings .

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